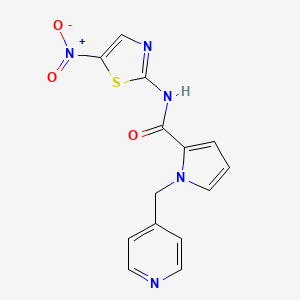![molecular formula C15H11ClN2OS B7359278 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide, commonly known as BTA-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BTA-1 belongs to the class of benzothiazole compounds and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of BTA-1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. BTA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, BTA-1 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, BTA-1 has also been studied for its potential as an anti-inflammatory agent. BTA-1 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTA-1 in lab experiments is its relatively simple synthesis method and high purity. BTA-1 is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using BTA-1 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of BTA-1. One of the most promising directions is the development of new anti-cancer drugs based on the structure of BTA-1. Researchers are also exploring the potential of BTA-1 as a treatment for other diseases, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of BTA-1, which could lead to a better understanding of its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of BTA-1 involves the reaction of 2-chloroacetyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis method is relatively simple and has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
BTA-1 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTA-1 is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. BTA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-9-14(19)17-11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOINJAOXHERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,5S)-3-(4-cyano-2-nitrophenyl)-3-azabicyclo[3.1.0]hexan-6-yl]-1,5-diethyltriazole-4-carboxamide](/img/structure/B7359196.png)
![N-[4-[(6-methyl-3-nitropyridin-2-yl)amino]cyclohexyl]-2-prop-2-enylpent-4-enamide](/img/structure/B7359206.png)
![N-[1-[1-(5-methyl-1,3-oxazole-4-carbonyl)piperidin-4-yl]cyclopropyl]-2-(oxolan-3-ylmethoxy)acetamide](/img/structure/B7359211.png)
![N-[(1R)-1-[1-(2,5-dimethyl-1H-imidazole-4-carbonyl)piperidin-4-yl]ethyl]-3-ethoxy-4-methylpent-4-enamide](/img/structure/B7359215.png)
![Cyclohexylmethyl 3-[5-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B7359216.png)
![N-[(1R,2R,4S)-7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-7-azabicyclo[2.2.1]heptan-2-yl]hept-5-ynamide](/img/structure/B7359225.png)
![benzyl 4-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperazine-1-carboxylate](/img/structure/B7359228.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)

![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)